molecular formula C12H16N2O B11897896 3-Ethyl-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

3-Ethyl-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B11897896
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: ATSVGONHDLRFKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate substituted o-phenylenediamine with an α-ketoester or α-diketone under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 3,4-dihydroquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 3-Ethyl-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed study and experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline: The parent compound with a similar structure.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6,7-Dimethylquinoxaline: A derivative with methyl groups at positions 6 and 7.

Uniqueness

3-Ethyl-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of ethyl and methyl groups at specific positions, which may influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

3-ethyl-6,7-dimethyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C12H16N2O/c1-4-9-12(15)14-11-6-8(3)7(2)5-10(11)13-9/h5-6,9,13H,4H2,1-3H3,(H,14,15)

InChI-Schlüssel

ATSVGONHDLRFKY-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)NC2=C(N1)C=C(C(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.